Tos-PEG3-CH2CO2tBu
Overview
Description
Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Tos-PEG3-CH2CO2tBu is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it an effective linker in PROTACs, enabling the connection of the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg derivative, it is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the specific protein being targeted.
Action Environment
The action of this compound, and the PROTACs it helps form, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the intracellular environment can impact the efficacy of the PROTAC, as the ubiquitin-proteasome system is an intracellular process .
Biochemical Analysis
Biochemical Properties
Tos-PEG3-CH2CO2tBu plays a significant role in biochemical reactions, particularly in proteomics research. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it suitable for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with other biomolecules . This compound interacts with enzymes, proteins, and other biomolecules through these chemical modifications, enabling researchers to study protein-protein interactions, enzyme kinetics, and other biochemical processes.
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cell. The compound’s ability to form covalent bonds with biomolecules allows it to alter cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be used to tag proteins with fluorescent markers, enabling researchers to track protein localization and interactions within the cell. Additionally, the compound’s effects on enzyme activity can lead to changes in metabolic pathways, impacting cellular function and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modifications of biomolecules. The tosyl group in this compound acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with amino acids in proteins . This modification can inhibit or activate enzymes, depending on the specific amino acid residues involved. Additionally, the t-butyl ester group can be deprotected under acidic conditions, exposing a carboxyl group that can further interact with other biomolecules . These molecular interactions lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its t-butyl ester group can be deprotected under acidic conditions, leading to changes in its chemical properties . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. Researchers have observed changes in enzyme activity, gene expression, and cell signaling pathways over extended periods of exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with amino acids in proteins allows it to modify enzyme activity, impacting metabolic flux and metabolite levels . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s ability to form covalent bonds with proteins allows it to target specific cellular compartments and organelles . For example, this compound can be directed to the nucleus, mitochondria, or other organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modifying enzyme activity, gene expression, and other cellular processes.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPMXQFRYHXBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.